Alhydrogel

Beschreibung

Eigenschaften

InChI |

InChI=1S/Al.3H2O/h;3*1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRIRQGCELJRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

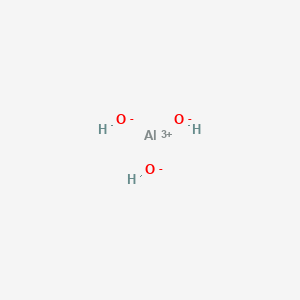

Molecular Formula |

AlH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, red, or brown mineral; [Merck Index] | |

| Record name | Gibbsite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14762-49-3, 21645-51-2 | |

| Record name | Gibbsite (Al(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014762493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum hydroxide, dried [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021645512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Formulation Engineering of Aluminum Hydroxide Gels

Chemical Precipitation Routes for Aluminum Hydroxide (B78521) Synthesis

Chemical precipitation is a widely employed method for synthesizing aluminum hydroxide, leveraging the insolubility of aluminum hydroxide under specific pH conditions.

Aluminum hydroxide can be synthesized by precipitating it from aqueous solutions of soluble aluminum salts through the addition of a base. Common starting materials include aluminum chloride (AlCl₃) or aluminum sulfate (B86663) scielo.brcolorado.eduuri.eduuri.educdnsciencepub.comgoogle.comnih.govgoogle.com. When a base, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is added to these solutions, aluminum hydroxide precipitates scielo.brcolorado.eduuri.eduuri.educdnsciencepub.comgoogle.comnih.gov. For instance, adding sodium hydroxide to aluminum nitrate (B79036) solution results in the precipitation of aluminum hydroxide colorado.edu.

The industrial production of aluminum hydroxide is often carried out through the Bayer process, which involves digesting bauxite (B576324) ore in a sodium hydroxide solution at elevated temperatures (up to 270 °C) to form soluble sodium aluminate. Subsequently, aluminum hydroxide is precipitated from this sodium aluminate solution, often through seeding methods, to promote crystal growth atamanchemicals.comwikipedia.orggoogle.com. The initial precipitate formed is typically a nano-scale primary particle, which then aggregates to form flocs nih.gov. The nature of these flocs is significantly influenced by the solution's composition nih.gov. Factors such as pH, temperature, and the concentration of the compounds play crucial roles in determining the phase composition and properties of the resulting aluminum hydroxide mdpi.comresearchgate.net. For example, the formation of aluminum hydroxide gel from aluminum salt and urea-based systems can occur at a pH of 10 encyclopedia.pub.

The sol-gel process, involving the hydrolysis and condensation of aluminum alkoxide precursors, is another significant route for synthesizing aluminum hydroxide, particularly for producing high-purity powders and controlling structural and textural properties mdpi.comscirp.orgacs.orggoogle.comscispace.comrsc.org. Aluminum alkoxides, such as aluminum isopropoxide or aluminum sec-butoxide, are highly reactive acs.org. The synthesis typically involves an initial hydrolysis step where the alkoxide precursor reacts with water, followed by a condensation step that forms the inorganic network mdpi.comscirp.orgacs.orgrsc.org.

The reactivity of aluminum alkoxides necessitates careful control of reaction conditions, often involving complex solvent mixtures or the addition of chelating agents to manage hydrolysis and condensation rates acs.org. The molar ratio of water to the aluminum alkoxide (water/Al), pH of the medium, concentration of compounds, and temperature are critical parameters that influence the degree of hydrolysis, the crystal form, and the final properties of the aluminum hydroxide mdpi.comresearchgate.netgoogle.com. For instance, an excess of water (H/Al = 0.07–0.10) and a hydrolysis temperature around 80–100 °C are conditions for obtaining boehmite-structured hydroxides mdpi.com. Initial hydrolysis can lead to the formation of an amorphous gel, which may transform into more stable crystalline forms like boehmite (γ-AlOOH) or bayerite (Al(OH)₃) during subsequent aging or heat treatment mdpi.comresearchgate.netscirp.orgacs.orgscispace.com.

Controlled Gel Formation and Rheological Aspects

The formation of aluminum hydroxide gels is a dynamic process where freshly precipitated aluminum hydroxide forms gelatinous precipitates atamanchemicals.comwikipedia.org. The rheological characteristics of these gels, including their viscosity and flow behavior, are crucial for their application and can be manipulated by controlling various physicochemical factors researchgate.netscience.govifpenergiesnouvelles.frifpenergiesnouvelles.fr.

The pH of the solution is a critical factor in gel formation. For instance, a pH range between 6 and 7 has been identified as ideal for gelling in certain systems involving aluminum and polyacrylamide ifpenergiesnouvelles.frifpenergiesnouvelles.fr. In other systems, aluminum hydroxide gel can form at a pH of 10 encyclopedia.pub. The concentration of the gel-forming components and the presence of complexing agents also influence the gelation process ifpenergiesnouvelles.frifpenergiesnouvelles.fr. For example, citrate (B86180) ions can act as a protective agent for Al³⁺ ions, preventing premature precipitation and allowing for controlled crosslinking and gel formation ifpenergiesnouvelles.frifpenergiesnouvelles.fr.

Over time, freshly precipitated aluminum hydroxide gels can undergo crystallization, which affects their properties atamanchemicals.comwikipedia.orgnih.govresearchgate.net. The evolution of aluminum hydroxides can involve a sequence from amorphous aluminum hydroxide gel to aluminum monohydroxide (boehmite) and then to aluminum trihydroxides (bayerite, nordstrandite, and gibbsite), depending on temperature researchgate.net. The rheological behavior of aluminum hydroxide gels can vary over time, with viscosity increasing as gelation time increases due to the formation of crosslinks researchgate.netifpenergiesnouvelles.frifpenergiesnouvelles.fr.

Advanced Drying Techniques for Enhanced Stability and Reactivity

One effective advanced drying technique involves replacing the aqueous solvent in the liquid aluminum hydroxide gel with a water-miscible non-aqueous solvent before drying atamanchemicals.comwikipedia.orgscience.govgoogle.com. This method has been shown to yield stable and highly reactive dried aluminum hydroxide gels google.com. Examples of suitable water-miscible non-aqueous solvents include lower alkanols with 1 to 5 carbon atoms, such as methanol, ethanol, and isopropanol (B130326), and acetone (B3395972) science.govgoogle.com.

The process typically involves replacing the aqueous vehicle with the non-aqueous solvent in multiple steps. After the solvent exchange, the gel can be dried using conventional means, such as at room temperature under vacuum or in a forced air oven at temperatures up to 180°F (approximately 82°C) google.com. This approach helps preserve the acid reactivity of the dried gel, which is often significantly diminished with direct drying from aqueous solutions google.com. For instance, aluminum hydroxide gels washed with water, ethanol, methanol, and isopropanol and then dried in air at 120 °C or under vacuum at 80 °C showed that drying in air with alcoholic solvents resulted in xerogels with larger BET surface areas than aqueous ones science.gov. The vacuum drying process can significantly alter the microstructure of aqueous xerogels, increasing their BET surface area and forming micropores within their crystallite aggregates science.gov.

Other advanced drying techniques, such as freeze-drying (lyophilization), are also employed, particularly for vaccine formulations containing aluminum salts, to convert liquid suspensions into dry powders while aiming to preserve particle size and immunogenicity nih.govmdpi.comgoogle.com. Certain excipients like trehalose (B1683222) are used in freeze-drying to maintain protein activity and stabilize aluminum salts nih.gov.

Structural Elucidation and Morphological Investigations of Aluminum Hydroxide Systems

Characterization of Amorphous and Crystalline Phases

Aluminum hydroxide (B78521) can exist in both amorphous and crystalline forms, with its phase composition being largely dependent on the precipitation conditions, particularly the pH or the molar ratio of hydroxide to aluminum ions.

The transition from an amorphous to a crystalline phase is heavily influenced by the mole ratio of sodium hydroxide (NaOH) to aluminum ions (Al³⁺) during synthesis. When the NaOH/Al ratio is 2.75 or lower, the resulting product is typically X-ray amorphous. arizona.edu These amorphous forms are often basic aluminum salts. Conversely, at NaOH/Al ratios of 3.0 or 3.3, crystalline Al(OH)₃ is formed within hours. arizona.edu

X-ray diffraction (XRD) is a primary technique for distinguishing between these phases. Amorphous aluminum hydroxide exhibits broad, diffuse peaks in its XRD pattern, whereas crystalline forms show sharp, well-defined diffraction peaks. nih.gov The structure of amorphous aluminum hydroxide is thought to be composed of planar polymers of six-membered rings of aluminum ions connected by double hydroxide bridges. tandfonline.com

The crystalline forms of aluminum hydroxide include several polymorphs, most notably gibbsite, bayerite, and nordstrandite. The formation of these polymorphs is also pH-dependent. Studies have shown that amorphous aluminum hydroxide is formed at pH values of 5 and 6. At a pH of 7, boehmite (γ-AlOOH) is identified, while at pH levels between 8 and 11, bayerite is the predominant form. researchgate.net Gibbsite is another common crystalline phase. arizona.edu

Below is a data table summarizing the influence of synthesis parameters on the phase of aluminum hydroxide.

| Parameter | Value | Resulting Phase | Analytical Method |

| NaOH/Al Mole Ratio | ≤ 2.75 | Amorphous | X-ray Diffraction |

| NaOH/Al Mole Ratio | 3.0 or 3.3 | Crystalline (Bayerite, Nordstrandite, Gibbsite) | X-ray Diffraction |

| pH | 5-6 | Amorphous | X-ray Diffraction |

| pH | 7 | Boehmite (γ-AlOOH) | X-ray Diffraction |

| pH | 8-11 | Bayerite | X-ray Diffraction |

Polymerization Behavior and Complexation in Aqueous Media

In aqueous solutions, aluminum hydroxide undergoes complex polymerization and complexation processes. The initial reaction of aluminum salts with a base, such as NaOH, yields monomeric Al(OH)²⁺ ions. These monomers then polymerize into stable six-membered ring units. arizona.edu This polymerization is a stepwise process involving deprotonation and dehydration, leading to the formation of polynuclear hydroxyaluminum particles. nih.gov

These six-membered rings can further coalesce to form larger polymers. For instance, aluminum hydroxide gel precipitated from aluminum chloride is suggested to exist as a polymer of 10 fused six-membered rings, with the formula Al(OH)₂.₅₅(Cl)₀.₄₅. nih.gov When precipitated from aluminum sulfate (B86663), the polymer is thought to be composed of three fused six-membered rings with the formula Al(OH)₂.₃₀(SO₄)₀.₃₅. nih.gov

The extent of polymerization is influenced by the ratio of hydroxide to aluminum ions. When this ratio is greater than 1.0, polymerization of octahedral aluminum units occurs. usgs.gov As polymerization proceeds with aging, macromolecules and colloidal-sized particles are formed. usgs.gov

In the presence of excess hydroxide ions, aluminum hydroxide acts as a Lewis acid and forms the complex ion tetrahydroxoaluminate, [Al(OH)₄]⁻. study.com This demonstrates the amphoteric nature of aluminum hydroxide. The formation of this complex is represented by the following equation:

Al(OH)₃(s) + OH⁻(aq) ⇌ [Al(OH)₄]⁻(aq)

The table below outlines the different aluminum species formed during polymerization and complexation in aqueous media.

| Condition | Aluminum Species | Description |

| Initial Reaction | Al(OH)²⁺ | Monomeric ions |

| Polymerization | Six-membered ring units | Basic building blocks of polymers |

| Further Polymerization | Fused six-membered rings | Larger polymeric structures |

| Excess Hydroxide | [Al(OH)₄]⁻ | Tetrahydroxoaluminate complex ion |

Particle Morphology and Colloidal Stability Research

The morphology of aluminum hydroxide particles is closely related to their phase. Electron micrographs of amorphous aluminum hydroxide reveal lacy aggregates of roughly equidimensional particles with diameters ranging from 50 to 250 Å (5 to 25 nm). arizona.edu The primary particles of amorphous aluminum hydroxycarbonate are described as sheet-like with equivalent diameters of 55 Å (5.5 nm) or less. tandfonline.com

In contrast, crystalline aluminum hydroxide nanoparticles have been synthesized with an average size of around 180 nm, while their amorphous counterparts were found to be slightly larger at approximately 230 nm as determined by Dynamic Light Scattering (DLS) analysis. nih.gov

The colloidal stability of aluminum hydroxide suspensions is a critical factor in many of its applications. The stability of these suspensions is influenced by factors such as particle size, surface charge, and the surrounding ionic environment. According to the classical DLVO theory, a higher zeta potential leads to greater electrostatic repulsion between particles, which in turn can enhance suspension stability. hawaii.edu

Research has shown that engineered control of particle aggregation can improve the suspension stability of aluminum oxyhydroxide nanostructures. hawaii.edu In solutions with a hydroxide to aluminum ratio between 2.0 and 3.0 that have been aged, colloidal particles with diameters between 0.10 and 0.45 µm have been observed. usgs.gov Stabilizing agents, such as sorbitol, can be added to aqueous suspensions of gelatinous aluminum hydroxide to prevent thickening and hardening, thereby enhancing colloidal stability. google.com

The following table summarizes the morphological and colloidal properties of aluminum hydroxide systems.

| Property | Amorphous Aluminum Hydroxide | Crystalline Aluminum Hydroxide | Factors Influencing Colloidal Stability |

| Particle Morphology | Lacy aggregates of equidimensional particles; sheet-like primary particles | Nanoparticles | Particle size, Zeta potential, Ionic strength |

| Particle Size | 5-25 nm (primary particles) | ~180 nm (nanoparticles) | |

| Colloidal Stability | Can form stable colloidal suspensions | Can form stable colloidal suspensions | Addition of stabilizing agents (e.g., sorbitol) |

Chemical Reactivity and Physicochemical Stability Studies

Acid Neutralization Efficacy and Reaction Kinetics

The primary function of aluminum hydroxide (B78521) as an antacid is its ability to neutralize excess gastric acid, primarily hydrochloric acid (HCl). The chemical reaction is as follows:

Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O usgs.gov

This neutralization reaction results in the formation of aluminum chloride and water, leading to an increase in the gastric pH. The effectiveness of this process is quantified by the acid-neutralizing capacity (ANC), which is the amount of acid that can be neutralized by a specific dose of the antacid. The United States Food and Drug Administration (FDA) requires a minimum ANC of 5 mEq per dose for a product to be classified as an antacid nih.gov.

Research has shown that aluminum hydroxide, particularly in combination with magnesium hydroxide, exhibits superior acid-neutralizing capacity compared to other antacid formulations fishersci.com. The physical form of the antacid also plays a significant role in its efficacy. Oral suspensions of aluminum hydroxide have demonstrated better results in terms of acid neutralization compared to solid dosage forms like tablets fishersci.com.

The reaction kinetics of aluminum hydroxide with acid are influenced by several factors, including pH, temperature, and the physical structure of the aluminum hydroxide gel nih.gov. Studies have shown that the rate of acid neutralization by aluminum hydroxide gel follows a multi-phase profile, which is related to the gel's structure researchgate.net. The initial reaction is rapid, followed by a slower, sustained neutralization. This biphasic response is a key characteristic of its antacid activity medchemexpress.com.

Below is a table summarizing the acid-neutralizing capacity of various antacid formulations containing aluminum hydroxide from a comparative study.

| Brand/Formulation | Active Ingredients | Dosage Form | Acid-Neutralizing Capacity (ANC) of Minimum Labeled Dose (mEq) |

|---|---|---|---|

| AC12 | Al(OH)₃/Mg(OH)₂ | Oral Suspension | 49.85 ± 0.97 |

| AC3 | Al(OH)₃/Mg(OH)₂ | Tablet | 27.70 ± 0.79 |

| AC1 | Al(OH)₃/Mg(OH)₂ | Tablet | Not specified for MLD, but 19.2 mEq/g |

Data sourced from a study evaluating antacids marketed in Morocco fishersci.com.

Long-Term Stability and Degradation Pathways under Storage Conditions

The long-term stability of aluminum hydroxide is a critical factor for maintaining its therapeutic efficacy. Over time, aluminum hydroxide gels can undergo a process known as "aging." This aging process involves a deprotonation-dehydration mechanism, which leads to the growth of particles and a more ordered crystalline structure nih.gov. A significant consequence of aging is a decrease in the acid-consuming capacity of the gel. This reduction in reactivity is not due to a loss of the total amount of aluminum hydroxide but rather a decrease in the rate at which it reacts with acid researchgate.net.

Under ambient storage conditions, aluminum hydroxide is generally stable. However, it can absorb carbon dioxide from the atmosphere. It is also known to form gels upon prolonged contact with water chemicalbook.comnih.gov. The compound begins to decompose at approximately 230°C, releasing water vapor nih.gov. The safety data sheet for aluminum hydroxide indicates that it is stable under recommended storage conditions and that no decomposition occurs if stored according to specifications fishersci.com.

The degradation of aluminum hydroxide under heating leads to the formation of aluminum oxide and water. This endothermic process is the basis for its use as a fire retardant in various materials wikipedia.org.

Strategies for Mitigating Reactivity Loss and Enhancing Durability

Several strategies have been explored to mitigate the loss of reactivity and enhance the long-term stability of aluminum hydroxide formulations.

One key approach is the control of particle size. The manufacturing process can be tailored to produce aluminum hydroxide with a specific particle size distribution, which can influence its reactivity and stability. For instance, mechanically fragmenting and dispersing powdered aluminum hydroxide in water to achieve a mean particle size of 5-10 microns can result in a stable suspension with a high neutralizing capacity google.com.

The inclusion of certain anions in the formulation can inhibit the aging process. These anions bind to the positively charged edges of the hydroxyaluminum polymers, thereby slowing down the deprotonation-dehydration mechanism that leads to particle growth and reduced reactivity nih.gov.

The use of stabilizing and suspending agents is another effective strategy, particularly for liquid formulations. Agents such as xanthan gum and sodium alginate have been shown to improve the physical stability of antacid suspensions, preventing sedimentation and caking, which can affect dosage uniformity and reactivity researchgate.net.

The table below summarizes key stability characteristics and mitigation strategies for aluminum hydroxide.

| Factor | Observation/Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Aging of Gel | Deprotonation-dehydration leading to particle growth and decreased acid-consuming capacity. | Inclusion of inhibiting anions; Control of manufacturing process. |

| Particle Size | Larger particles can lead to slower reaction rates. | Mechanical fragmentation and dispersion to achieve optimal particle size (e.g., 5-10 microns). |

| Physical Stability of Suspensions | Sedimentation and caking over time. | Use of stabilizing and suspending agents like xanthan gum and sodium alginate. |

| Thermal Decomposition | Decomposes at high temperatures (starting around 230°C) to form aluminum oxide and water. | Storage at recommended ambient temperatures. |

Pharmacological and Biomedical Research Paradigms

Gastrointestinal Modulatory Actions and Therapeutic Applications

Aluminum hydroxide (B78521) is widely recognized for its application as an antacid. caringsunshine.compatsnap.com Its utility in managing acid-related gastrointestinal conditions has been the subject of extensive research, focusing on its mechanism of action, its role in combination therapies, and its clinical efficacy.

The primary mechanism by which aluminum hydroxide modulates gastric acidity is through direct chemical neutralization of hydrochloric acid (HCl) present in gastric secretions. nih.govdrugbank.com It is a basic compound that reacts with stomach acid to form aluminum chloride and water. caringsunshine.commims.comnih.gov This reaction leads to an increase in the gastric pH. mims.comclinicalgate.com

The elevation in pH creates a less acidic environment which serves to inhibit the activity of pepsin, a proteolytic enzyme that is most active in a highly acidic milieu and can contribute to mucosal damage. nih.govdrugbank.comscribd.com Research also suggests that aluminum hydroxide may have additional cytoprotective effects, potentially through an increase in bicarbonate ions and prostaglandins. nih.govdrugbank.com Unlike some other antacids, aluminum hydroxide is considered a slow-acting antacid. mims.com

Key Chemical Reaction: Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O

In clinical practice and research, aluminum hydroxide is frequently formulated in combination with other antacids, most commonly magnesium hydroxide. caringsunshine.comnih.gov This is due to the complementary nature of their side-effect profiles; aluminum hydroxide can cause constipation, while magnesium hydroxide has a laxative effect. caringsunshine.comnih.gov

Studies on these multi-component formulations investigate their acid-neutralizing capacity (ANC), which is a measure of their effectiveness. researchgate.netrxlist.com Research indicates that formulations combining aluminum hydroxide and magnesium hydroxide can achieve a high ANC, leading to effective and rapid symptomatic relief. researchgate.net The inclusion of agents like simethicone (B1680972) in these formulations is also studied for its efficacy in reducing gas formation. clinicalgate.com

Research Findings on Multi-Component Antacid Formulations

| Component Combination | Key Research Finding | Reference |

|---|---|---|

| Aluminum Hydroxide + Magnesium Hydroxide | Provides a balanced approach to acid neutralization while minimizing gastrointestinal motility side effects. | caringsunshine.com |

| Aluminum Hydroxide + Magnesium Hydroxide + Simethicone | Demonstrates high acid-neutralizing capacity (ANC) and provides relief from gas. | clinicalgate.comresearchgate.net |

| Aluminum Hydroxide + Magnesium Carbonate | Clinically shown to provide significant symptomatic relief from heartburn. | nih.gov |

Clinical investigations have substantiated the efficacy of aluminum hydroxide in providing symptomatic relief for various acid-related disorders, including heartburn, gastritis, peptic ulcers, and gastroesophageal reflux disease (GERD). caringsunshine.compatsnap.comglobalrx.com It is recognized as an effective over-the-counter remedy for managing these conditions. caringsunshine.com

The safety profile of aluminum hydroxide has also been a subject of research, particularly concerning long-term use. A primary concern is the potential for aluminum absorption and subsequent toxicity. patsnap.com While systemic absorption is minimal in individuals with normal renal function, prolonged use can elevate the body's steady-state level of aluminum. globalrx.comnih.gov In patients with impaired kidney function, the risk of aluminum accumulation and toxicity, which can lead to conditions such as osteomalacia and encephalopathy, is significantly increased. patsnap.comnih.govuspharmacist.com

Renal Phosphate (B84403) Homeostasis Research

Beyond its role as an antacid, aluminum hydroxide has been investigated for its utility as a phosphate-binding agent in the management of hyperphosphatemia, a condition characterized by elevated serum phosphate levels, commonly seen in patients with chronic kidney disease. patsnap.comuspharmacist.com

Research into the clinical outcomes of using aluminum hydroxide for hyperphosphatemia has yielded mixed results and has led to a reevaluation of its role. While effective in lowering serum phosphate levels, its use is tempered by safety concerns. revistanefrologia.com

One study demonstrated a significant increase in the percentage of patients achieving target phosphate levels (<5 mg/dL) after treatment with aluminum hydroxide, from 4.9% to 73.2%. revistanefrologia.com However, other comparative studies have found it to be a less effective phosphate binder than alternatives like calcium carbonate. jwatch.orgnih.gov

A significant body of research highlights the risk of aluminum retention and toxicity, even with doses previously considered safe, especially in children and young adults on dialysis. jwatch.orgnih.gov Studies have shown increased plasma aluminum levels in patients treated with aluminum hydroxide. revistanefrologia.comnih.gov Due to these findings, aluminum hydroxide is no longer considered a first-line agent for the management of hyperphosphatemia and its use has been largely curtailed in clinical practice. uspharmacist.com

Summary of Clinical Research on Aluminum Hydroxide for Hyperphosphatemia

| Study Focus | Key Finding | Reference |

|---|---|---|

| Efficacy in Phosphate Control | Increased the percentage of patients with phosphate levels < 5 mg/dL from 4.9% to 73.2%. | revistanefrologia.com |

| Comparative Efficacy vs. Calcium Carbonate | Found to be less effective than calcium carbonate in controlling serum phosphorus. Skeletal lesions of hyperparathyroidism improved in the calcium carbonate group but not in the aluminum hydroxide group. | jwatch.orgnih.gov |

| Aluminum Retention | Plasma aluminum levels increased in patients treated with aluminum hydroxide. | revistanefrologia.comnih.gov |

| Clinical Recommendation | No longer considered a first-line agent due to toxicity concerns and the availability of safer alternatives. | uspharmacist.com |

Immunological Adjuvant Development and Mechanism Research

Dialume, a form of aluminum hydroxide, is a widely utilized immunological adjuvant in human vaccines. nih.gov Its role is to enhance the body's immune response to a co-administered antigen. frontiersin.orgyoutube.com Extensive research has focused on understanding its mechanisms of action and optimizing its use in vaccine formulations. Aluminum-containing adjuvants are considered a "gold standard" against which new adjuvants are compared due to their long history of successful use. nih.govnih.gov

Elucidation of Immune Activation Pathways (e.g., NLRP3)

A significant breakthrough in understanding how aluminum adjuvants work was the discovery of their ability to activate the innate immune system. nih.gov Research has demonstrated that these adjuvants engage specific intracellular sensors, known as pattern recognition receptors (PRRs), to initiate an inflammatory response that shapes the subsequent adaptive immunity. nih.govnih.gov

One of the most critical pathways identified is the activation of the NLRP3 inflammasome. frontiersin.orgnih.gov The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multi-protein complex in the cytoplasm of immune cells, such as macrophages and dendritic cells. frontiersin.orgnih.gov Its activation is a two-step process requiring a priming signal and an activation signal. frontiersin.org Aluminum adjuvants provide the activation signal. nih.gov

The proposed mechanism involves the phagocytosis of the aluminum salt particles by immune cells. nih.govfrontiersin.org Once inside the cell, these particles can lead to the disruption of the phagolysosome, releasing its contents into the cytoplasm. nih.govfrontiersin.org This cellular stress, along with other signals like potassium efflux, triggers the assembly and activation of the NLRP3 inflammasome. nih.govnih.gov The active inflammasome complex then cleaves pro-caspase-1 into its active form, caspase-1. frontiersin.orgfrontiersin.org Active caspase-1, in turn, processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. frontiersin.orgnih.gov The release of IL-1β and IL-18 is crucial for recruiting other immune cells to the injection site and modulating the ensuing T-cell and B-cell responses. nih.govfrontiersin.org Studies in NLRP3-deficient mice have shown a significantly impaired antibody response to vaccines containing aluminum adjuvants, confirming the central role of this pathway. researchgate.net

| Key Molecular Events in NLRP3 Inflammasome Activation by Aluminum Adjuvants |

| Phagocytosis: Immune cells, such as macrophages and dendritic cells, engulf the aluminum adjuvant particles. nih.gov |

| Lysosomal Destabilization: The internalized particles cause damage and rupture of the lysosomal membrane. frontiersin.org |

| Activation Signal: This disruption, potentially along with potassium efflux, acts as a danger signal that activates the NLRP3 protein. nih.govnih.gov |

| Inflammasome Assembly: Activated NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1 to form the inflammasome complex. frontiersin.orgfrontiersin.org |

| Caspase-1 Activation: Pro-caspase-1 is cleaved into its active form, caspase-1, within the inflammasome. frontiersin.org |

| Cytokine Processing: Active caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. nih.gov |

| Inflammatory Response: Mature IL-1β and IL-18 are secreted from the cell, promoting inflammation and enhancing the immune response to the vaccine antigen. nih.gov |

Optimization of Adjuvant Formulations for Vaccine Delivery

The effectiveness of a vaccine containing an aluminum adjuvant is highly dependent on the formulation's physical and chemical properties. nih.gov Optimization of these formulations is a critical area of research aimed at enhancing vaccine stability and immunogenicity. nih.gov Key considerations include the choice of aluminum salt, the impact of buffers and other excipients, and the development of novel delivery systems. nih.gov

The interaction between the antigen and the adjuvant is paramount. nih.gov Formulations must be designed to promote a stable association without negatively affecting the antigen's structure and the presentation of critical epitopes to the immune system. youtube.com Researchers also explore different physical forms of the adjuvant. For instance, spray freeze-drying processes have been developed to create stable, powdered alum-adsorbed vaccine formulations. researchgate.net These dry powders can improve long-term stability, potentially eliminating the need for a cold chain for transportation and storage, and are suitable for alternative delivery methods like epidermal powder immunization. researchgate.net

| Factor | Influence on Adjuvant Formulation Optimization | Research Finding |

| Antigen Stability | Adsorption can enhance, decrease, or have no effect on antigen stability. nih.gov | Decreased stability of an adsorbed antigen might contribute to the immune-enhancing effect. nih.gov |

| Excipients | Buffers (e.g., phosphate) and salts can alter the surface charge and adsorptive properties of the adjuvant. nih.gov | Adding phosphate buffer to aluminum hydroxide lowers its point of zero charge, affecting its binding capacity. nih.gov |

| Physical Form | The physical state (liquid vs. dry powder) affects stability and delivery options. | Spray freeze-drying can produce stable powder formulations that prevent adjuvant coagulation and are immunogenic. researchgate.net |

| Delivery Technology | Formulation must be compatible with the intended delivery method (e.g., injection, epidermal). | Powder formulations are well-tolerated when administered via epidermal powder immunization, avoiding granuloma formation seen with liquid injections. researchgate.net |

Factors Governing Adjuvant-Antigen Interactions and Immunogenicity

The interaction between the aluminum adjuvant and the vaccine antigen is a complex process governed by several physicochemical forces. mdpi.com These interactions are crucial as they determine the stability of the formulation and the ultimate immunogenicity of the vaccine. nih.govnih.gov

The primary mechanisms of antigen adsorption to aluminum adjuvants include:

Electrostatic Interactions : This occurs when the antigen and adjuvant particles have opposite surface charges. This type of binding is often reversible in the physiological environment of tissue fluid. mdpi.com

Ligand Exchange : This involves the displacement of hydroxyl or phosphate groups on the adjuvant surface by functional groups on the antigen, forming a stronger, more stable bond. youtube.commdpi.com

Hydrophobic Interactions : These forces also play a role in the binding process. mdpi.com

The strength of this adsorption is a critical factor. While adsorption is generally necessary to facilitate antigen uptake by antigen-presenting cells, excessively strong binding can be detrimental. youtube.comfrontiersin.org If the antigen is bound too tightly, it may not be efficiently released and processed within the cell, potentially hindering its presentation to T-cells and reducing the immune response. youtube.com The degree of adsorption can be influenced by factors such as the pH of the formulation, ionic strength, and the presence of competing ions like phosphate. mdpi.com Research has shown that even antigens that are not adsorbed can benefit from co-injection with an aluminum adjuvant, suggesting that the inflammatory effects of the adjuvant itself play a significant role. frontiersin.org

Exploratory Biomedical Applications

Beyond its established role as a vaccine adjuvant, the chemical properties of aluminum hydroxide have led to research into other biomedical applications, particularly those involving mucosal surfaces.

Research in Mucosal Protection and Oral Care

Aluminum hydroxide is well-known for its application as an antacid, where it works by neutralizing stomach acid. nih.govwebmd.com This action forms the basis of its use in managing conditions such as heartburn, acid indigestion, and sour stomach. webmd.comdrugs.com Research in this area focuses on its role as a mucosal protective agent. nih.govepa.gov By neutralizing acid, it helps to alleviate irritation and allows the mucosal lining of the upper gastrointestinal tract to heal. nih.gov Studies have investigated its effects on prostaglandins, which are involved in mucosal defense, suggesting that its protective effects may extend beyond simple acid neutralization. epa.gov It is often used in combination with other compounds like magnesium hydroxide in antacid formulations. nih.govepa.gov

In the context of oral care, aluminum hydroxide has been explored for treating oral mucositis, a common and painful side effect of chemotherapy. nih.gov It can be formulated into a mouthwash to help soothe and protect the inflamed oral mucosa. nih.gov Further research into mucosal-protective agents continues to explore their utility in various gastrointestinal disorders, including gastroesophageal reflux disease (GERD), where they can provide symptomatic relief. researchgate.netresearchgate.net

Industrial and Material Science Research Applications

Role in Advanced Construction Materials: Eco-Cements

In the pursuit of more sustainable construction materials, aluminum hydroxide (B78521) gel is a key component in the hydration of eco-cements, such as ye'elimite-based cements. acs.orgresearchgate.net These cements are considered a desirable alternative to ordinary Portland cements due to their lower carbon dioxide footprints. acs.orgresearchgate.net Understanding the characteristics of the hydrated phases, including aluminum hydroxide gel, is crucial for predicting the mechanical performance of these materials. acs.orgresearchgate.net The addition of aluminum hydroxide in various forms can also contribute to creating a dense, hardened structure in cementitious products, thereby increasing strength, water resistance, and durability. researchgate.net

A significant challenge in cement science has been the precise determination of the composition and mass density of the amorphous aluminum hydroxide gel. acs.orgresearchgate.net Research has successfully used a combination of techniques, including ptychographic X-ray computed tomography, 27Al MAS NMR, and electron microscopy, to quantify these properties. acs.orgresearchgate.net These studies have specifically identified and characterized two different aluminum hydroxide gel agglomerates within the cementitious system. acs.orgresearchgate.net

| Gel Agglomerate Composition | Determined Mass Density (g·cm⁻³) | Description |

|---|---|---|

| (CaO)₀.₁₂Al(OH)₃ | 2.05(3) | A microcrystalline variety of aluminum hydroxide. |

| (CaO)₀.₀₄Al(OH)₃·2.3H₂O | 1.48(3) | A water-rich aluminum hydroxide gel. |

Research on Flame Retardant Properties and Composites

Aluminum hydroxide is one of the most widely used inorganic flame retardants in materials like plastics, textiles, and composites. qingdaopengfeng.combisley.bizbanlanchem.com Its flame retardant mechanism is based on an endothermic decomposition that begins at approximately 180-200°C. hpfminerals.comwikipedia.org When heated, it breaks down into aluminum oxide (Al₂O₃) and water vapor. banlanchem.comqingdaopengfeng.com This process absorbs a significant amount of heat, cooling the material, while the released water vapor dilutes flammable gases and the resulting aluminum oxide layer acts as a barrier to oxygen. banlanchem.comqingdaopengfeng.com

Research into its application in composites has demonstrated its effectiveness. Studies on glass fiber reinforced polymer (GFRP) hybrid composites showed that the addition of aluminum hydroxide significantly improved fire retardant properties by reducing the burning rate. researchgate.net Other research has focused on its use in thermoplastic starch (TPS) biocomposites, where it is employed as an environmentally friendly flame retardant, often in conjunction with synergists like silicon-based compounds to enhance barrier formation. acs.org

| Composite Material | ATH Loading (% by weight) | Key Research Finding | Reference |

|---|---|---|---|

| GFRP-hybrid composites | 3% and 6% | Addition of ATH improved fire retardant properties by reducing the burning rate. | researchgate.net |

| Epoxy Resin | Up to 60 phr (parts per hundred resin) | Fracture toughness was reduced, but a glassy protective layer is formed under heat. | mdpi.com |

| High Density Polyethylene (HDPE) | Not specified | Demonstrated synergistic flame retardant effects with expandable graphite (B72142) (EG) and red phosphorus (RP). | researchgate.net |

| Polyester Resin | 3.6% and 9% (volumetric) | Flammability index was significantly reduced at both percentages. | scientific.net |

Other Industrial Utilizations (e.g., Water Treatment Adsorbents, Cosmetic Formulations)

Beyond construction and fire safety, aluminum hydroxide has other important industrial research applications.

Water Treatment Adsorbents : In water purification, aluminum hydroxide functions as a coagulant, flocculant, and adsorbent. qingdaopengfeng.comywputai.comqingdaopengfeng.com When added to water, it forms a gelatinous precipitate that traps and helps remove suspended particles, impurities, and heavy metals. banlanchem.comwikipedia.org Research has specifically investigated its efficacy as an adsorbent for removing excess fluoride (B91410) from water, a process known as defluoridation. nih.gov Studies have synthesized amorphous and crystalline AlOOH adsorbents, demonstrating a high defluoridation capacity and excellent efficiency across a wide pH range. nih.gov

Cosmetic Formulations : In the cosmetics industry, aluminum hydroxide is valued for its versatility. vernixa.comsincereskincare.com It is used as an opacifying agent to reduce the transparency of products and as a texturing agent. vernixa.comtypology.com It also functions as a humectant, helping to preserve moisture in a product, and as an emollient, which can soften and improve the flexibility of the skin. typology.com Its chemical stability and ability to act as a pigment stabilizer make it a common ingredient in sunscreens, foundations, lotions, and creams. vernixa.comsincereskincare.com

| Function | Description | Reference |

|---|---|---|

| Opacifying Agent | Reduces the transparency or translucency of cosmetic products. | vernixa.comtypology.comcir-safety.org |

| Humectant & Emollient | Preserves moisture and improves skin's flexibility and smoothness. | vernixa.comtypology.com |

| pH Adjuster / Buffering Agent | Controls the pH of the final product. | cir-safety.orgresearchgate.net |

| Viscosity Control | Acts as a thickening agent to achieve desired consistency. | bisley.biztypology.com |

| Pigment Stabilizer | Ensures even color distribution and longevity in decorative cosmetics. | sincereskincare.com |

Interactions with Biological Systems and Other Chemical Entities

Pharmacokinetic and Pharmacodynamic Interaction Studies

Aluminum hydroxide (B78521), an inorganic salt, primarily acts by neutralizing hydrochloric acid in the stomach's gastric secretions. drugbank.comnih.gov The compound dissociates into aluminum (Al³⁺) and hydroxide (OH⁻) ions. The hydroxide ions bind with free protons, which increases the gastric pH. nih.gov This alteration of the gastric environment and the presence of Al³⁺ ions can lead to significant interactions with other concurrently administered substances.

The co-administration of aluminum hydroxide with various oral medications can substantially decrease their absorption and bioavailability. drugbank.com This interaction typically occurs when aluminum hydroxide binds to other drugs in the gastrointestinal tract, forming insoluble complexes or chelates that are not readily absorbed into the bloodstream. patsnap.comnih.gov To mitigate this, it is often recommended to separate the administration times of aluminum hydroxide and other medications by at least two hours. patsnap.com

Research has demonstrated this effect across a wide range of drug classes. For instance, the bioavailability of several fluoroquinolone antibiotics, such as ciprofloxacin, enoxacin, and rufloxacin (B1680270), is significantly reduced when taken with aluminum hydroxide. drugbank.comresearchgate.netcapes.gov.br One study found that administering an antacid containing aluminum and magnesium hydroxides just before rufloxacin resulted in a mean relative bioavailability of only 64%. researchgate.net Similarly, the bioavailability of the anti-inflammatory drug diflunisal (B1670566) was reduced by approximately 40% when co-administered with aluminum hydroxide. nih.gov

However, the extent of this interaction can vary. A study on the antibiotic tebipenem (B1682724) pivoxil hydrobromide found that its co-administration with an aluminum hydroxide-containing product did not have a clinically meaningful impact on its plasma area under the curve (AUC), a key measure of total drug exposure. nih.gov

The following table summarizes the impact of aluminum hydroxide on the bioavailability of various drugs based on research findings.

| Drug Class | Specific Drug | Effect of Co-administration with Aluminum Hydroxide |

| Antibiotics | Ciprofloxacin | Decreased absorption and serum concentration. drugbank.comnih.gov |

| Doxycycline | Decreased absorption and serum concentration. drugbank.com | |

| Enoxacin | Decreased absorption and serum concentration. drugbank.comcapes.gov.br | |

| Rufloxacin | Substantial decrease in absorption (bioavailability reduced to 64%). researchgate.net | |

| Anti-inflammatories | Diflunisal | Reduced bioavailability by about 40%. nih.gov |

| Budesonide | Decreased bioavailability. drugbank.com | |

| Anticoagulants | Dabigatran etexilate | Decreased absorption and serum concentration. drugbank.com |

| Antineoplastics | Dasatinib | Decreased absorption and serum concentration. drugbank.com |

| Bosutinib | Decreased absorption and serum concentration. drugbank.com | |

| Antivirals | Elvitegravir | Decreased absorption and serum concentration. drugbank.com |

| Various | Acetaminophen | Decreased absorption and serum concentration. drugbank.com |

| Digoxin | Reduced absorption. patsnap.com | |

| Chloroquine | Decreased absorption and serum concentration. drugbank.com |

This table is for informational purposes and is not exhaustive.

Aluminum hydroxide is well-known for its ability to act as a phosphate (B84403) binder, forming insoluble aluminum phosphate in the gastrointestinal tract, which is then excreted. patsnap.com This action is utilized therapeutically but also highlights its potential to interfere with the absorption of essential dietary nutrients. The mechanism of interference is often chelation, where the aluminum ion binds to nutrients, rendering them unabsorbable. nih.gov

The most significant interaction is with phosphorus. High doses or prolonged use of aluminum-containing antacids can decrease phosphate absorption and, in some cases, lead to hypophosphatemia. oregonstate.edu Beyond phosphate, aluminum hydroxide can also reduce the absorption of other essential nutrients.

Fluoride (B91410): The absorption of fluoride can be decreased by aluminum-containing antacids. oregonstate.edu

Iron: By increasing the pH of the gastrointestinal tract, antacids can reduce the solubility of iron and consequently decrease its intestinal absorption. oregonstate.edu

Folic Acid: Antacids may slightly impair the absorption of synthetic folic acid from supplements due to changes in gastrointestinal pH. oregonstate.edu

Interestingly, the interaction between aluminum and other substances can also increase aluminum absorption. Citrate (B86180), found in citrus fruits, juices, and some effervescent drug formulations, can chelate with aluminum, forming a soluble complex that significantly enhances aluminum absorption. purdue.edudrugs.com Studies have reported that citrate can increase aluminum absorption by as much as 50-fold in healthy individuals. drugs.com

Case Studies and Research on Medication Errors involving Aluminum Hydroxide Formulations

Medication errors represent a significant concern in healthcare and can involve any drug, including over-the-counter formulations like aluminum hydroxide. These errors can occur at any stage, from prescribing and dispensing to administration. researchgate.netnih.gov While specific case studies focusing solely on "Dialume" are not prominent in the literature, the characteristics of aluminum hydroxide formulations can predispose them to certain types of errors.

One documented risk involves the administration of aluminum-containing antacids with enteral nutrition. There are several reported cases where the co-administration of high-protein liquid nutrition with an aluminum hydroxide antacid has led to the formation of insoluble complexes. drugs.com This reaction can result in the formation of bezoars (a solid mass of indigestible material), causing obstruction of nasogastric feeding tubes. drugs.com

General research into medication errors provides insights into potential risks applicable to aluminum hydroxide formulations:

Look-Alike, Sound-Alike (LASA) Errors: Confusion between drugs with similar names is a common cause of medication errors. nih.govnih.gov Different brands or formulations of antacids could potentially be confused. A case where the antipsychotic Navane was mistakenly dispensed instead of the antihypertensive Norvasc highlights the severe consequences such mix-ups can have. nih.gov

Packaging and Formulation Confusion: Liquid formulations, such as aluminum hydroxide suspensions, can be mistaken for other liquid products if packaging is similar. A retrospective review identified numerous cases of accidental eye administration of products not intended for ophthalmic use, often because they were in dropper bottles similar to eye drops. nih.gov

Administration Errors: Errors in the route or timing of administration are frequent. researchgate.net A fatal error occurred when a nurse administered a vasopressor (Norepinephrine) intended for one patient instead of an antibiotic (Bactrim) to another, highlighting the catastrophic potential of medication mix-ups in a high-pressure environment. harvard.edu The failure to adhere to safety checks, such as barcode medication administration (BCMA), is often a contributing factor. harvard.edu Another case involved a syringe swap, where a neuromuscular blocking agent was mistakenly administered instead of a local anesthetic during a regional block procedure. ahrq.gov

These cases underscore the importance of robust safety protocols in medication management, including clear labeling, separation of similarly packaged products, and diligent verification procedures by healthcare staff and patients to prevent errors involving any medication, including aluminum hydroxide formulations.

Advanced Analytical and Characterization Methodologies for Aluminum Hydroxide Research

Spectroscopic Techniques for Chemical Speciation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of aluminum in its various hydroxide (B78521) and oxide-hydroxide forms. Solid-state NMR, particularly utilizing the 27Al nucleus, offers detailed information about the coordination of aluminum atoms.

Solid-state 27Al Magic Angle Spinning (MAS) NMR studies have been instrumental in identifying different aluminum coordination environments within both crystalline and amorphous aluminum hydroxides. In crystalline forms like gibbsite, bayerite, and boehmite, aluminum is primarily found in octahedral coordination. However, in amorphous aluminum hydroxides, 27Al MAS NMR spectra have revealed the presence of tetrahedrally and pentahedrally coordinated aluminum in addition to the expected octahedral coordination.

1H NMR spectroscopy, especially when combined with techniques like Combined Rotation and Multiple Pulse Spectroscopy (CRAMPS), provides valuable information about the protons in Al-OH groups. For instance, in gibbsite (γ-Al(OH)3), distinct 1H NMR peaks are observed at approximately 5.8, 4.3, and 2.9 ppm, which are attributed to protons in different types of Al2OH groups researchgate.net. Similarly, for bayerite (α-Al(OH)3), these resonances appear at 5.0, 4.3, and 2.9 ppm researchgate.net.

The application of different NMR techniques allows for a detailed speciation of aluminum in various environments, which is crucial for understanding the properties and reactivity of aluminum hydroxide.

Table 1: 27Al NMR Chemical Shifts for Different Aluminum Coordination Environments

| Coordination Number | Chemical Shift Range (ppm) |

|---|---|

| 4 (Tetrahedral) | 50 - 80 |

| 5 (Pentahedral) | 30 - 40 |

| 6 (Octahedral) | 0 - 10 |

X-ray Diffraction and Scattering for Structural Analysis (e.g., Rietveld Method, Ptychographic X-ray Computed Tomography)

X-ray diffraction (XRD) is a fundamental technique for the structural analysis of crystalline materials, including the various polymorphs of aluminum hydroxide such as gibbsite, bayerite, and nordstrandite. XRD patterns provide a unique fingerprint for each crystalline phase, allowing for their identification and quantification in mixed samples.

The Rietveld method , a powerful technique for the analysis of powder diffraction data, has been successfully applied to refine the crystal structures of aluminum hydroxide and related compounds. This method involves fitting the entire experimental diffraction pattern with a calculated profile based on a structural model, allowing for the determination of lattice parameters, atomic positions, and phase abundances with high precision.

Ptychographic X-ray Computed Tomography (PXCT) is an advanced imaging technique that provides three-dimensional mapping of the electron density within a sample at high resolution. In the context of aluminum hydroxide research, PXCT has been used to determine the 3D mass density and attenuation coefficient distributions in complex systems. For example, it has been employed to distinguish between aluminum hydroxide gel and other phases with similar electron densities in eco-cement pastes researchgate.net. This technique has enabled the determination of the composition and mass density of different aluminum hydroxide gel agglomerates, a long-standing analytical challenge researchgate.net.

Small-angle X-ray scattering (SAXS) is another valuable technique for probing the structure of aluminum hydroxide at the nanoscale. SAXS studies on aluminum hydroxide gels have provided insights into their particulate nature, suggesting that these gels can be considered as assemblies of nearly independent particles usgs.gov.

Table 2: Representative X-ray Diffraction Peaks for Aluminum Hydroxide Polymorphs

| Polymorph | 2θ (degrees) for Cu Kα |

|---|---|

| Gibbsite | 18.3, 20.3, 27.8 |

| Bayerite | 18.8, 20.4, 26.5 |

| Nordstrandite | 19.2, 21.1, 27.9 |

Electron Microscopy for Microstructural and Morphological Analysis

Electron microscopy techniques are indispensable for visualizing the microstructure and morphology of aluminum hydroxide at high resolution.

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of aluminum hydroxide particles. SEM images have revealed a variety of morphologies, including porous, spongy plates and irregular shapes for aluminum hydroxide powders, with particle sizes ranging from 5 to 15 micrometers researchgate.net. The tendency of fine particles to agglomerate is also readily observed with SEM researchgate.net.

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of the internal structure and morphology of individual nanoparticles. TEM analysis of untreated aluminum hydroxide has shown large clusters of fibrillar particles, often exceeding 1 micrometer in size researchgate.net. In contrast, sonicated aluminum hydroxide exhibits significantly smaller and well-dispersed particles, typically less than 500 nanometers researchgate.net. TEM has also been instrumental in observing the re-agglomeration of nanoparticles under certain conditions researchgate.net.

These electron microscopy techniques, often used in conjunction with other analytical methods, provide a comprehensive understanding of the physical characteristics of aluminum hydroxide, which are critical for its performance in various applications.

Table 3: Morphological Characteristics of Aluminum Hydroxide Observed by Electron Microscopy

| Technique | Observed Features |

|---|---|

| SEM | Porous, spongy plates; irregular shapes; agglomerates of fine particles. |

| TEM | Fibrillar particle clusters; well-dispersed nanoparticles after treatment. |

Solution-Phase Characterization (e.g., Light Scattering, Viscometry)

The behavior of aluminum hydroxide in solution is critical for many of its applications. Techniques such as light scattering and viscometry are employed to characterize its properties in the solution phase.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles suspended in a liquid. DLS has been utilized to determine the average particle size of aluminum hydroxide nanoparticles in suspension. It is a valuable tool for monitoring changes in particle size during production and storage.

Viscometry is the measurement of a fluid's resistance to flow and provides insights into the rheological properties of aluminum hydroxide suspensions and gels. The viscosity of aluminum hydroxide gels can vary significantly depending on factors such as pH and the presence of other ions. Studies have shown that aluminum hydroxide can act as a thickening agent, increasing the viscosity of the medium it is dispersed in. The viscosity of aluminum hydroxide suspensions can be influenced by the net surface charge of the gel particles, which is dependent on the pH of the environment and the specific ions adsorbed on the particle surface.

These solution-phase characterization techniques are essential for understanding and controlling the behavior of aluminum hydroxide in liquid formulations, ensuring product stability and performance.

Table 4: Techniques for Solution-Phase Characterization of Aluminum Hydroxide

| Technique | Measured Property | Application in Aluminum Hydroxide Research |

|---|---|---|

| Dynamic Light Scattering (DLS) | Particle size distribution | Determining the size of nanoparticles in suspension. |

| Viscometry | Viscosity, rheological behavior | Characterizing the flow properties of gels and suspensions. |

Future Research Directions and Translational Perspectives

Development of Novel Aluminum Hydroxide (B78521) Nanomaterials

The synthesis and application of aluminum hydroxide nanoparticles are at the forefront of materials science research. researchgate.netssnano.com These nanomaterials exhibit properties that are significantly different from their bulk counterparts, opening up new avenues for their use in various fields.

Researchers are actively exploring different synthesis methods to control the size, shape, and crystallinity of aluminum hydroxide nanoparticles. researchgate.netacs.org Techniques such as precipitation in an aqueous medium are being optimized to produce nanoparticles with desired characteristics. researchgate.net For instance, studies have shown that adjusting parameters like temperature and reagent concentrations can influence the final properties of the synthesized nanoparticles. researchgate.net The development of aluminum hydroxide nanosheets with tunable specific surface areas and pore sizes has also been reported, demonstrating the potential for creating highly tailored materials for specific applications. jim.org.cn

The unique properties of these nanomaterials make them suitable for a range of applications, including:

Flame Retardants: Aluminum hydroxide nanoparticles are effective flame-retardant additives in polymeric materials. researchgate.netssnano.comqingdaopengfeng.com

Vaccine Adjuvants: Nanoparticulate aluminum hydroxide has been shown to induce a stronger immune response compared to traditional microparticles, making it a promising candidate for next-generation vaccines. nih.govnih.govnih.gov

Drug Delivery: The high surface area and porous structure of aluminum hydroxide nanomaterials make them suitable carriers for drug delivery systems. jim.org.cnnih.gov

Interactive Table: Synthesis Methods of Aluminum Hydroxide Nanomaterials

| Synthesis Method | Description | Key Parameters | Resulting Nanomaterial |

|---|---|---|---|

| Precipitation | Involves the formation of a solid from a solution. | Temperature, pH, reagent concentration | Nanoparticles with varying sizes and morphologies. researchgate.net |

| Hydrothermal Synthesis | A method of synthesizing single crystals that depends on the solubility of minerals in hot water under high pressure. | Temperature, pressure, reaction time | Crystalline nanoparticles and nanosheets. researchgate.netuct.ac.za |

Design of Multifunctional Composite Materials

The incorporation of aluminum hydroxide into composite materials is another significant area of research. These composites are designed to possess a combination of properties, making them suitable for a wide range of industrial applications.

Aluminum hydroxide is a versatile filler material that can enhance the properties of polymer composites. qingdaopengfeng.com Its primary function in these composites is often as a flame retardant. qingdaopengfeng.commagnesium-hydroxide.com When exposed to high temperatures, aluminum hydroxide decomposes, releasing water vapor that cools the material and dilutes flammable gases. qingdaopengfeng.com

Layered double hydroxides (LDHs), which can be synthesized using aluminum, are being investigated for the development of multifunctional protective coatings on aluminum alloys. mdpi.commdpi.com These coatings can provide corrosion resistance and other functionalities.

Interactive Table: Properties Enhanced by Aluminum Hydroxide in Composites

| Property | Enhancement Mechanism | Application Area |

|---|---|---|

| Flame Retardancy | Endothermic decomposition releasing water vapor. qingdaopengfeng.com | Electronics, construction, transportation. qingdaopengfeng.com |

| Mechanical Strength | Reinforcement of the polymer matrix. qingdaopengfeng.comnih.gov | Automotive parts, building materials. nih.gov |

| Thermal Conductivity | Improved heat dissipation. qingdaopengfeng.com | Electronic components. qingdaopengfeng.com |

Enhanced Biocompatibility and Targeted Delivery Systems Research

The biomedical applications of aluminum hydroxide are expanding, with a particular focus on improving its biocompatibility and developing targeted delivery systems. nectarpd.comnih.govnih.gov While aluminum hydroxide has a long history of use in products like antacids and as a phosphate (B84403) binder in patients with kidney disease, modern research aims to refine its use for more sophisticated medical applications. guidechem.comchemicalbook.comdrugs.combcrenal.cadavita.comclevelandclinic.org

One of the key areas of investigation is the use of aluminum hydroxide nanoparticles as adjuvants in vaccines. nih.govnih.govwikipedia.orgmedchemexpress.com Studies have demonstrated that nanoparticles can elicit a more potent and targeted immune response compared to larger particles. nih.govnih.gov Research is ongoing to optimize the size, surface charge, and antigen-loading capacity of these nanoparticles to further enhance their efficacy and reduce potential side effects. nih.govmdpi.com

Furthermore, aluminum hydroxide nanosheets are being explored as carriers for chemotherapy drugs. jim.org.cn These materials can be designed to release their payload in a pH-dependent manner, allowing for targeted drug delivery to the acidic microenvironment of tumors. jim.org.cn This approach has the potential to increase the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.

Ensuring the biocompatibility of these advanced materials is paramount. nectarpd.com Researchers are investigating the interactions of aluminum-based nanomaterials with biological systems to understand their fate in the body and to design materials that are both effective and safe for clinical use. nih.govnectarpd.com

Interactive Table: Biomedical Applications and Research Focus

| Application | Research Focus | Desired Outcome |

|---|---|---|

| Vaccine Adjuvant | Optimizing nanoparticle size and surface properties. nih.govnih.govnih.gov | Enhanced and targeted immune response. nih.govnih.gov |

| Drug Delivery | pH-responsive drug release from nanosheets. jim.org.cn | Targeted delivery of therapeutics to diseased tissues. jim.org.cn |

Q & A

Basic Research Questions

Q. What standardized protocols exist for synthesizing Dialume, and how do reaction parameters influence yield and purity?

- Methodological Answer : Dialume synthesis typically involves hydrothermal methods using aluminum precursors and controlled pH conditions. Key parameters include temperature (120-180°C), precursor molar ratios (e.g., Al:OH⁻ = 1:3), and reaction time (12-48 hrs). To optimize yield, conduct fractional factorial experiments varying one parameter at a time while monitoring outputs via XRD and SEM for phase purity . A recommended experimental matrix includes:

| Parameter | Range Tested | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Temperature | 120–200°C | 160°C | 98.5 | 85 |

| Reaction Time | 6–48 hrs | 24 hrs | 97.2 | 78 |

| Precursor Ratio | 1:2 to 1:4 | 1:3 | 99.1 | 90 |

Q. Which characterization techniques are critical for validating Dialume’s structural and chemical properties?

- Methodological Answer : Use a multi-technique approach:

- XRD for crystallinity and phase identification (compare with ICSD database entries).

- FTIR to confirm functional groups (e.g., Al-O vibrations at 600–800 cm⁻¹).

- BET Surface Area Analysis for porosity (typical surface area: 200–400 m²/g).

- TEM/EDS for elemental mapping and nanoparticle morphology. Cross-validate results with at least two independent methods to reduce instrumental bias .

Q. How can researchers design controlled experiments to assess Dialume’s stability under varying environmental conditions?

- Methodological Answer : Test stability via accelerated aging protocols:

- Thermal Stability : Heat samples at 100–500°C for 24 hrs; monitor phase changes via in-situ XRD.

- Hydrolytic Stability : Immerse in pH 2–12 solutions for 7 days; measure Al³⁺ leaching via ICP-OES.

- Statistical Tools : Use ANOVA to compare degradation rates across conditions, ensuring triplicate trials to account for variability .

Advanced Research Questions

Q. How can contradictory data on Dialume’s catalytic efficiency be systematically resolved?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace impurities, activation methods). Steps:

Meta-Analysis : Compile published catalytic rates (e.g., turnover frequency (TOF)) and normalize by surface area/defect density.

Controlled Replication : Reproduce cited protocols while strictly controlling precursor purity and calcination atmosphere (e.g., O₂ vs. N₂).

Sensitivity Analysis : Use Monte Carlo simulations to identify variables with the highest impact on TOF .

Q. What advanced computational models predict Dialume’s adsorption behavior in novel applications?

- Methodological Answer : Combine DFT simulations (e.g., VASP or Gaussian) with experimental isotherm

- DFT : Model adsorption energies of target molecules (e.g., CO₂) on Al-active sites.

- Grand Canonical Monte Carlo (GCMC) : Simulate pore-size effects on adsorption capacity.

- Validation : Compare predicted vs. experimental capacities (e.g., mg/g at 1 bar) and refine force fields iteratively .

Q. What methodologies address reproducibility challenges in Dialume’s large-scale synthesis?

- Methodological Answer : Scale-up issues often stem from inhomogeneous mixing or thermal gradients. Mitigation strategies:

- Process Optimization : Use response surface methodology (RSM) to model interactions between stirring rate (200–1000 rpm), reactor geometry, and heat transfer.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of crystallization .

Q. How can Dialume’s electronic properties be experimentally correlated with its theoretical bandgap predictions?

- Methodological Answer :

- UV-Vis DRS : Measure optical bandgap via Tauc plots; compare with DFT-calculated values.

- XPS Valence Band Analysis : Identify valence band maxima; adjust computational models (e.g., hybrid functionals) to align with experimental data.

- Discrepancy Resolution : If >0.3 eV variance exists, re-examine sample purity or consider excitonic effects .

Data Analysis & Theoretical Integration

Q. What statistical frameworks are robust for analyzing non-linear relationships in Dialume’s structure-property data?

- Methodological Answer :

- Multivariate Regression : Identify predictors (e.g., crystallite size, pore volume) for properties like adsorption capacity.

- Machine Learning : Train random forest models on datasets >500 entries to predict untested compositions.

- Validation : Use k-fold cross-validation (k=10) to avoid overfitting .

Q. How can Dialume’s performance be contextualized within existing adsorption theory to propose new mechanistic insights?

- Methodological Answer :

Literature Synthesis : Map Dialume’s capacity (e.g., for heavy metals) against benchmark materials (e.g., zeolites, MOFs).

Mechanistic Proposals : Use in-situ EXAFS to study Al coordination changes during adsorption.

Theoretical Extension : Modify Langmuir models to account for surface hydroxyl group dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.